molecular formula C10H11N3O2 B13275615 6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13275615
M. Wt: 205.21 g/mol
InChI Key: KKMCCRXJNHPBGB-UHFFFAOYSA-N
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Description

6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 2-methylbut-3-yn-2-amine with a pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine-4-carboxylic acid: Lacks the 2-methylbut-3-yn-2-yl substituent, resulting in different chemical and biological properties.

    5-Bromo-6-phenylisocytosine: Contains a bromine and phenyl group, which confer different reactivity and biological activity.

    4-Hydroxy-2-quinolone: A different heterocyclic system with distinct chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(2-methylbut-3-yn-2-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-10(2,3)13-8-5-7(9(14)15)11-6-12-8/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)

InChI Key

KKMCCRXJNHPBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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